molecular formula C23H22N2O4S2 B2615617 N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide CAS No. 1251580-00-3

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2615617
CAS No.: 1251580-00-3
M. Wt: 454.56
InChI Key: VYUSIMMSMAMITR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core linked to a 2-ethoxyphenyl group and a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl substituent. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors sensitive to sulfonamides and heterocycles .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-3-28-21-13-8-7-12-20(21)25(31(26,27)22-14-9-15-30-22)16-19-17(2)29-23(24-19)18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUSIMMSMAMITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the thiophene-2-sulfonamide moiety: This is usually done via sulfonation reactions followed by amide bond formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Thiophene Sulfonamide Derivatives

Example :

  • Compound 96 (): N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide.
Feature Target Compound Compound 96
Core Structure Thiophene-2-sulfonamide Thiophene-2-sulfonamide
Substituents Ethoxyphenyl, oxazolylmethyl Benzo[d]thiazolyl, methylbenzo[b]thiophene
Key Functional Groups Oxazole (electron-withdrawing) Benzothiazole (aromatic, planar)
Potential Implications Enhanced solubility due to ethoxy group; oxazole may modulate receptor binding Benzothiazole’s rigidity may improve target selectivity but reduce solubility

Compound 96’s benzothiazole and benzo[b]thiophene groups increase aromaticity, likely enhancing π-π stacking but reducing solubility compared to the target compound’s ethoxyphenyl and oxazole groups .

Oxazole-Containing Bioactive Molecules

Example :

  • Aleglitazar (): (S)-2-Methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-benzothiophen-7-yl]propionic acid.
Feature Target Compound Aleglitazar
Oxazole Substituent 5-Methyl-2-phenyl-1,3-oxazol-4-ylmethyl 5-Methyl-2-phenyl-1,3-oxazol-4-yl (linked via ethoxy chain)
Additional Groups Thiophene-2-sulfonamide, ethoxyphenyl Benzothiophene, propionic acid
Biological Role Likely enzyme/receptor modulation (sulfonamide class) PPAR agonist (diabetes therapy)

Aleglitazar’s propionic acid and benzothiophene moieties confer polar and amphiphilic properties, contrasting with the target compound’s lipophilic ethoxyphenyl and sulfonamide groups. This structural divergence suggests distinct therapeutic applications .

Triazole and Thiazole Derivatives

Examples :

  • N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide ()
Feature Target Compound Triazole/Thiazole Derivatives
Heterocycle Oxazole Triazole or thiazole
Sulfur Functionality Sulfonamide (S=O bonds) Sulfanyl (C-S) or thione (C=S)
Tautomerism Stable sulfonamide structure Triazoles exhibit thiol-thione tautomerism (e.g., )
Stability High metabolic stability (sulfonamide) Thiol/thione forms may undergo redox or nucleophilic reactions

The triazole and thiazole derivatives’ tautomerism (e.g., thione vs. thiol forms in ) introduces dynamic structural variability, unlike the target compound’s stable sulfonamide. This could impact pharmacokinetics and synthetic reproducibility .

Target Compound vs. Pd-Mediated Cyclopentane-Fused Indoles ()

Aspect Target Compound Cyclopentane-Fused Indoles
Synthetic Route Likely involves nucleophilic substitution (oxazole alkylation, sulfonamide coupling) Pd-catalyzed cyclization (complex, multi-step)
Characterization ¹H/¹³C NMR, IR (C=S absence, sulfonamide S=O bands ~1150–1350 cm⁻¹) Similar techniques; IR confirms loss of halides (e.g., I₂ in )

The target compound’s synthesis is inferred to be less laborious than Pd-mediated routes for cyclopentane-fused indoles, which require transition-metal catalysts and harsh conditions .

Biological Activity

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 396.50 g/mol. It features several functional groups, including a sulfonamide moiety and an oxazole ring, which are known to influence its biological activity.

Property Value
Molecular Weight396.50 g/mol
SolubilitySoluble in organic solvents
AppearanceOff-white solid

This compound is classified under sulfonamides, which are known for their antimicrobial properties. The primary mechanism of action involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective against various bacterial strains.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that sulfonamides effectively target Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features may enhance its affinity for bacterial enzymes.
  • Antifungal Activity : Some derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida, suggesting potential applications in treating fungal infections.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiazole Derivatives : A recent study highlighted the antibacterial and antifungal activities of thiazole derivatives, which share similar structural characteristics with the compound . These derivatives exhibited significant efficacy against resistant strains of S. aureus and Candida species .
  • Oxazole Derivatives : Research on oxazole derivatives has indicated their potential anti-inflammatory properties, which may be relevant to the biological activity of this compound due to their ability to modulate inflammatory pathways .

Q & A

Q. What are the common synthetic routes for preparing N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxazole core via cyclocondensation of an acylated precursor with an appropriate nitrile or amide .
  • Step 2 : Sulfonylation of the oxazole intermediate using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3 : Alkylation of the ethoxyphenyl amine group using a methylene linker, followed by purification via column chromatography or recrystallization . Key considerations include solvent selection (e.g., dichloromethane for sulfonylation) and temperature control to minimize side reactions.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions on the oxazole, thiophene, and ethoxyphenyl moieties .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly for intermediates prone to oxidation (e.g., sulfonamide intermediates) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
  • Thermal Stability Analysis : Differential scanning calorimetry (DSC) can identify safe temperature ranges for exothermic steps (e.g., decomposition observed at 120–140°C in related sulfonium salts) .
  • Purification Strategies : Replace column chromatography with recrystallization for cost-effective scaling (e.g., using ethanol/water mixtures) .

Q. What methodologies address contradictions in reported biological activities of structurally similar sulfonamide derivatives?

  • Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. ethoxyphenyl groups) and evaluate activity against target enzymes (e.g., carbonic anhydrase isoforms) .
  • Computational Docking : Use molecular dynamics simulations to rationalize differences in binding affinities caused by steric effects from the oxazole or thiophene rings .
  • In Vitro/In Vivo Correlation : Validate discrepancies using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) .

Q. How can thermal decomposition risks be mitigated during storage and handling?

  • Stability Profiling : DSC data for analogous compounds show decomposition energies of 400–600 J/g, suggesting storage below 100°C and avoidance of moisture .
  • Packaging : Use amber vials under inert gas (argon/nitrogen) to prevent oxidative degradation of the sulfonamide group .

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